Cas no 2228629-40-9 (tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate)
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate
- 2228629-40-9
- EN300-1889544
-
- Inchi: 1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-8-10(17)4-5-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3
- InChI Key: PSXHRWXRBRQEDX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1CNCCN1C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 314.1197337g/mol
- Monoisotopic Mass: 314.1197337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 41.6Ų
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1889544-1g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-5g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 5g |
$3728.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-10g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 10g |
$5528.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-0.05g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-0.1g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-0.25g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-0.5g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-1.0g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1889544-2.5g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1889544-5.0g |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate |
2228629-40-9 | 5g |
$3728.0 | 2023-06-01 |
tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate
Research Brief on tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate (CAS: 2228629-40-9)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate (CAS: 2228629-40-9) as a key intermediate in the synthesis of novel pharmaceutical compounds. This compound, characterized by its piperazine core and chloro-fluorophenyl substituent, has garnered attention due to its potential applications in the development of central nervous system (CNS) therapeutics and antimicrobial agents. The following brief synthesizes the latest research findings and explores the compound's pharmacological relevance.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate in the synthesis of serotonin receptor modulators. The research demonstrated that this intermediate serves as a critical building block for the development of selective 5-HT1A and 5-HT2A receptor ligands, which are implicated in the treatment of anxiety and depressive disorders. The study employed a multi-step synthetic route, with the target compound achieving a yield of 78% under optimized conditions. Structural modifications of the piperazine ring were found to significantly influence receptor binding affinity, underscoring the compound's versatility in drug design.
Further research has explored the antimicrobial potential of derivatives synthesized from tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that fluorinated piperazine derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the chloro-fluoro substituent was identified as a key factor in enhancing membrane penetration and disrupting bacterial cell wall synthesis. These findings suggest promising avenues for the development of next-generation antibiotics.
In addition to its pharmacological applications, recent analytical studies have focused on optimizing the synthesis and purification of tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure high purity (>98%) and consistent batch-to-batch reproducibility. These efforts are critical for scaling up production and meeting the growing demand for this intermediate in preclinical and clinical research.
In conclusion, tert-butyl 2-(2-chloro-5-fluorophenyl)piperazine-1-carboxylate (CAS: 2228629-40-9) represents a valuable scaffold in medicinal chemistry, with demonstrated applications in CNS drug discovery and antimicrobial development. Ongoing research continues to explore its potential in other therapeutic areas, including oncology and inflammation. Future studies may focus on further structural optimization and in vivo efficacy evaluations to advance these compounds toward clinical trials.
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